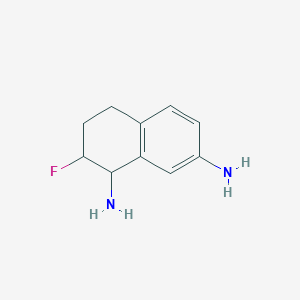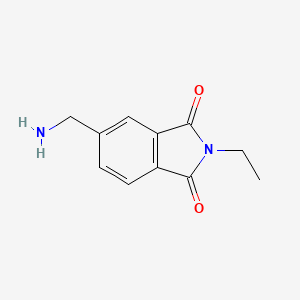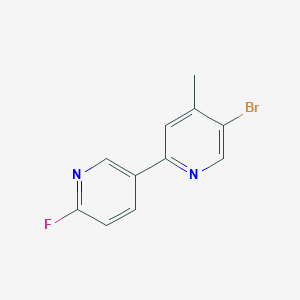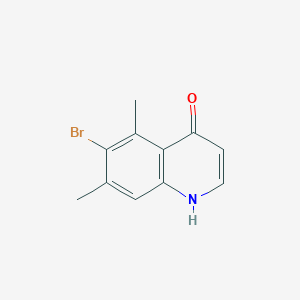![molecular formula C10H21N3O B13196266 1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea](/img/structure/B13196266.png)
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea is a synthetic organic compound that features a pyrrolidine ring, a urea moiety, and an isopropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea typically involves the reaction of 2-methylpyrrolidine with isopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
化学反応の分析
Types of Reactions
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the urea moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines or alcohols, under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the urea moiety.
Substitution: Substituted urea derivatives with different functional groups.
科学的研究の応用
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Nicotine: Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-.
Pyrrolidine Derivatives: Various pyrrolidine-based compounds used in medicinal chemistry.
Uniqueness
1-[(2-Methylpyrrolidin-2-yl)methyl]-3-(propan-2-yl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C10H21N3O |
|---|---|
分子量 |
199.29 g/mol |
IUPAC名 |
1-[(2-methylpyrrolidin-2-yl)methyl]-3-propan-2-ylurea |
InChI |
InChI=1S/C10H21N3O/c1-8(2)13-9(14)11-7-10(3)5-4-6-12-10/h8,12H,4-7H2,1-3H3,(H2,11,13,14) |
InChIキー |
NPZYSGJSZVCJIT-UHFFFAOYSA-N |
正規SMILES |
CC(C)NC(=O)NCC1(CCCN1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(6,7-Dihydro-4h-thiopyrano[4,3-d]thiazol-2-yl)ethan-1-amine](/img/structure/B13196201.png)




![4-[(2-Aminophenyl)methyl]phenol](/img/structure/B13196235.png)

![1-[(Benzyloxy)carbonyl]-4-bromo-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13196251.png)
![1-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13196259.png)
![(3-Methylbutyl)[(4-methylphenyl)methyl]amine](/img/structure/B13196270.png)
